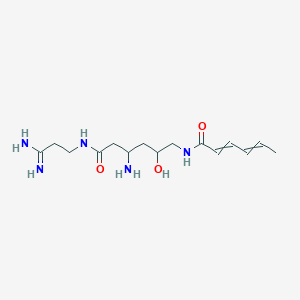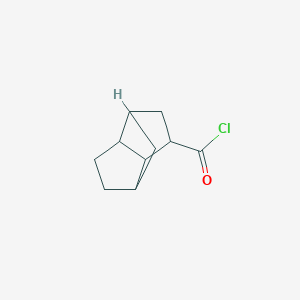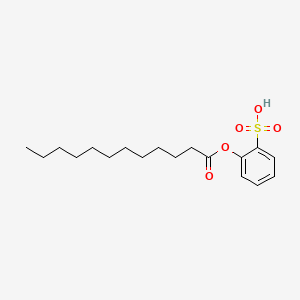![molecular formula C16H15BrN4O4S B14086994 1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14086994.png)
1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of various functional groups, including a benzenesulfonyl group, a bromine atom, an isopropyl group, and a nitro group, makes this compound highly versatile and of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[2,3-b]pyridine core, which can be synthesized through various methods such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis . The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) . The nitro group can be added through nitration reactions using nitric acid and sulfuric acid . Finally, the isopropyl group can be introduced through alkylation reactions using isopropyl halides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with target proteins . These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
- 1-(Benzenesulfonyl)-2-methyl-pyrrolo[2,3-b]pyridin-5-amine : Similar structure but with a methyl group instead of a bromine atom.
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide : Contains a pyrazole ring instead of a pyrrolo[2,3-b]pyridine core.
Uniqueness: 1-(Benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine is unique due to its combination of functional groups and the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H15BrN4O4S |
|---|---|
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-bromo-5-nitro-N-propan-2-ylpyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C16H15BrN4O4S/c1-10(2)19-15-13(21(22)23)8-18-16-14(15)12(17)9-20(16)26(24,25)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
DLKLRXOGXLDROP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C2C(=CN(C2=NC=C1[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086926.png)
![1-(4-Ethylphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086931.png)

![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086948.png)


![1-(3-Chlorophenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086972.png)
![7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B14086984.png)
![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086993.png)
